molecular formula C9H13N3O4S B13367496 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione

Cat. No.: B13367496
M. Wt: 259.28 g/mol
InChI Key: SJVVKUMXGIKAAI-GBNDHIKLSA-N
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Description

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione is a complex organic compound with a unique structure that includes a pyrimidine ring and a tetrahydrofuran ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione typically involves multi-step organic reactions. The process often starts with the preparation of the pyrimidine ring, followed by the introduction of the tetrahydrofuran moiety. Common reagents used in these reactions include amines, thiourea, and various protecting groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-cancer activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-one: This compound has a similar structure but with an oxygen atom instead of a sulfur atom.

    2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-imine: This compound has an imine group instead of a thione group.

Uniqueness

The uniqueness of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-4(3H)-thione lies in its specific combination of functional groups and its potential biological activity. The presence of both a pyrimidine ring and a tetrahydrofuran ring, along with the thione group, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-6-thione

InChI

InChI=1S/C9H13N3O4S/c10-9-11-1-3(8(17)12-9)7-6(15)5(14)4(2-13)16-7/h1,4-7,13-15H,2H2,(H3,10,11,12,17)/t4-,5-,6-,7+/m1/s1

InChI Key

SJVVKUMXGIKAAI-GBNDHIKLSA-N

Isomeric SMILES

C1=C(C(=S)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=C(C(=S)NC(=N1)N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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